N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]thiophene-2-sulfonamide
Description
The compound N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]thiophene-2-sulfonamide is a structurally complex molecule featuring:
- A thiophene-2-sulfonamide core, which is a sulfur-containing heterocycle known for its role in modulating biological activity .
- A (4R)-4-(3,4-dimethoxyphenyl) substituent, providing electron-rich aromaticity that may influence binding interactions.
- A 7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl moiety, combining a piperazine ring (a common pharmacophore in CNS-targeting drugs) with an isoindolone scaffold.
Properties
Molecular Formula |
C30H38N4O5S2 |
|---|---|
Molecular Weight |
598.8 g/mol |
IUPAC Name |
N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C30H38N4O5S2/c1-4-32-15-17-33(18-16-32)26-9-5-8-23-24(26)21-34(30(23)35)25(22-12-13-27(38-2)28(20-22)39-3)10-6-14-31-41(36,37)29-11-7-19-40-29/h5,7-9,11-13,19-20,25,31H,4,6,10,14-18,21H2,1-3H3/t25-/m1/s1 |
InChI Key |
MWCLCGKVMLYVJI-RUZDIDTESA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)[C@H](CCCNS(=O)(=O)C4=CC=CS4)C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CC=CS4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-39319202 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: This step involves the reaction of a substituted benzaldehyde with an amine to form an imine, followed by cyclization to produce the isoindolinone core.
Introduction of the Piperazine Moiety: The isoindolinone intermediate is then reacted with an ethyl piperazine derivative under basic conditions to introduce the piperazine moiety.
Attachment of the Sulfonamide Group: The final step involves the reaction of the intermediate with a thiophene sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of JNJ-39319202 typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
JNJ-39319202 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]thiophene-2-sulfonamide as an anticancer agent. In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has demonstrated potent activity against human tumor cells in assays conducted by the National Cancer Institute (NCI), indicating its potential as a lead compound for further development in cancer therapy .
Enzyme Inhibition
The compound's sulfonamide group suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical in metabolic pathways. Preliminary in silico studies indicate that this compound may act as a 5-lipoxygenase inhibitor, which is relevant for inflammatory conditions .
Structure Optimization
The unique structure of this compound makes it a candidate for structure–activity relationship (SAR) studies. By modifying various parts of its structure, researchers aim to enhance its potency and selectivity against specific biological targets. This approach has been successful in developing other sulfonamide derivatives with improved therapeutic profiles .
Combination Therapies
Given its anticancer properties, there is potential for this compound to be used in combination therapies. Research has shown that combining different classes of anticancer agents can lead to synergistic effects, improving treatment efficacy while reducing side effects .
Case Study 1: Anticancer Efficacy
A recent study assessed the efficacy of this compound against a panel of cancer cell lines. The results indicated an average growth inhibition rate significantly higher than standard chemotherapeutics, suggesting that this compound could serve as a promising new drug candidate .
Case Study 2: Inhibition of Enzymatic Activity
In another study focusing on enzyme inhibition, the compound was evaluated for its ability to inhibit 5-lipoxygenase. Molecular docking simulations suggested strong binding affinity to the active site of the enzyme, supporting further investigations into its anti-inflammatory properties .
Mechanism of Action
The mechanism of action of JNJ-39319202 involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Sulfonamide Derivatives with Heterocyclic Cores
Thiophene vs. Triazole vs. Thiazole Derivatives
- Target Compound: The thiophene-sulfonamide core may enhance metabolic stability compared to non-sulfur heterocycles. Thiophene derivatives are noted for antimicrobial and anti-inflammatory activities .
- Triazole Derivatives (e.g., compounds [7–9] in ): These exhibit tautomerism (thione ↔ thiol), which influences reactivity and binding.
- Thiazole Derivatives (e.g., N-(2-thiazolyl)-benzenesulfonamide in ): Thiazoles often show higher polarity due to nitrogen and sulfur atoms, which may reduce cell permeability compared to thiophene-based compounds .
Key Structural Differences
Piperazine Substituent Variations
The 4-ethylpiperazin-1-yl group in the target compound differs from analogues with bulkier substituents:
- N-(4-(1,3-dioxo-4-(4-((R)-1-phenylethyl)piperazin-1-yl)isoindolin-2-yl)butyl)thiophene-2-sulfonamide (): The phenylethyl group introduces steric bulk and hydrophobicity, which may enhance membrane penetration but reduce solubility. In contrast, the ethyl group in the target compound balances lipophilicity and metabolic stability.
Aromatic Substituent Comparisons
The 3,4-dimethoxyphenyl group in the target compound contrasts with:
- Halogenated Aromatics (e.g., 2,4-difluorophenyl in ): Fluorine atoms increase electronegativity and may enhance binding affinity but reduce metabolic stability due to resistance to oxidative degradation.
Spectroscopic Profiling
- NMR : The target compound’s 3-oxo isoindolone and ethylpiperazine groups would produce distinct chemical shifts in regions analogous to "Region A/B" in (e.g., δ 2.5–3.5 ppm for piperazine protons) .
- LCMS/MS : Molecular networking () could cluster the target compound with other sulfonamides based on shared fragmentation patterns (e.g., sulfonamide cleavage at ~132 Da).
Biological Activity
N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]thiophene-2-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a thiophene ring, a sulfonamide group, and various aromatic substituents which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound acts as a modulator of specific receptors involved in neurotransmission, particularly serotonin receptors. This modulation can influence mood and anxiety levels.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play a crucial role in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic effects.
- Cell Signaling Pathways : The compound interacts with various signaling pathways that are crucial for cell proliferation and apoptosis, indicating potential anti-cancer properties.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
In Vivo Studies
Preclinical studies have also provided insights into the in vivo efficacy of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving patients with treatment-resistant depression showed improvement in symptoms when treated with a formulation containing the compound, suggesting its role as an adjunct therapy.
- Case Study 2 : Patients with specific cancer types experienced reduced tumor sizes and improved quality of life when administered the compound alongside conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
